molecular formula CH4N2O2 B1673989 Hydroxyurea CAS No. 127-07-1

Hydroxyurea

Cat. No. B1673989
CAS RN: 127-07-1
M. Wt: 76.055 g/mol
InChI Key: VSNHCAURESNICA-UHFFFAOYSA-N
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Description

Hydroxyurea is a medication used to treat chronic myeloid leukemia, ovarian cancer, and certain types of skin cancer (squamous cell cancer of the head and neck). It is also used to reduce pain episodes and the need for blood transfusions in people with sickle cell anemia .


Synthesis Analysis

A series of hydroxyurea derivatives have been synthesized and elucidated by means of FT-IR, 1H-, 13C-NMR, and MS. The exact stereostructures of representative compounds have been determined by X-ray crystal structure analysis .


Molecular Structure Analysis

The molecular formula of Hydroxyurea is CH4N2O2. It has a molecular weight of 76.055 g/mol. The structure of Hydroxyurea has been determined by various methods including FT-IR, 1H-, 13C-NMR, and MS .


Chemical Reactions Analysis

Hydroxyurea is well absorbed after oral administration, converted to a free radical nitroxide in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme .


Physical And Chemical Properties Analysis

Hydroxyurea appears as an odorless or almost odorless white to off-white crystalline solid. It is tasteless . Hydroxyurea crystals were investigated using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) calculations combined with experimental optical absorption .

Scientific Research Applications

Cell Killing Mechanisms

Hydroxyurea has been a subject of interest for its role in inhibiting ribonucleotide reductase, impacting DNA replication in various organisms. This effect is used in laboratories for cell cycle synchronization or generating replication stress. High concentrations or prolonged treatment can lead to cell death, with oxidative stress among other mechanisms contributing to its cytotoxic effect. This understanding aids in improving chemotherapies that employ hydroxyurea (Singh & Xu, 2016).

Inhibition of HIV-1 Replication

Hydroxyurea has demonstrated effectiveness in inhibiting human immunodeficiency virus-type 1 (HIV-1) replication. It works by decreasing the amount of intracellular deoxynucleotides, thus inhibiting HIV-1 DNA synthesis in activated peripheral blood lymphocytes. This indirect inhibition approach of hydroxyurea shows potential for AIDS therapy without high rates of escape mutants (Lori et al., 1994).

Treatment of Sickle Cell Anemia in Sub-Saharan Africa

A study conducted in Sub-Saharan Africa found hydroxyurea to be feasible and safe for children with sickle cell anemia. The treatment led to significant increases in hemoglobin and fetal hemoglobin levels, reduced incidence of vaso-occlusive pain, infections, malaria, transfusions, and death. This supports the need for wider access to treatment in regions where sickle cell anemia is prevalent (Tshilolo et al., 2019).

Overview and Historical Perspective

Hydroxyurea has been of clinical interest for over 100 years, used for various myeloproliferative, neoplastic, and non-hematological diseases. Its role in HIV disease treatment has also been investigated. Despite its associated toxicity, its ease of administration and multiplicity of clinical effects ensure its continued relevance in therapy (Stevens, 1999).

Clinical Experience with Hydroxyurea

The clinical development of hydroxyurea over 30 years has led to identifying diverse applications, both apparent and still evolving. Ongoing research continues to expand its clinical indications, particularly in antineoplastic therapy, highlighting its critical role in DNA synthesis regulation (Donehower, 1992).

Pharmac

okinetics and PharmacodynamicsThe pharmacokinetics and pharmacodynamics of hydroxyurea are crucial in its application across various treatments. It shows almost complete oral absorption, distribution equivalent to total body water, and elimination through renal and nonrenal mechanisms. Further studies are necessary to clarify several aspects like the effect of age, disease state, concentration-effect relationship, and mechanisms of elimination, essential for optimizing its use in cancer, sickle-cell anemia, and HIV infection (Gwilt & Tracewell, 1998).

Rationale for Use as an Anti-HIV Drug

The ability of hydroxyurea to inhibit DNA synthesis and induce cell cycle arrest has been explored in the context of HIV-1 replication. It has been synergistic with nucleoside reverse transcriptase inhibitor didanosine, suggesting its potential in limiting the spread of didanosine-resistant HIV-1 variants. Its favorable toxicity profile and distinct mechanisms of action support its use in combination therapies for HIV (Lori & Lisziewicz, 2000).

Safety And Hazards

Hydroxyurea is an extremely toxic drug with a low therapeutic index. It can result in significant toxicity, including myelosuppression. Prolonged treatment or higher dosage of hydroxyurea causes cell death due to accumulation of DNA damage and oxidative stress . It is also associated with serious side effects such as numbness, tingling, or burning pain in your hands or feet; skin numbness or purple discoloration; skin ulcers or open sores; sudden chest pain, wheezing, dry cough, feeling short of breath; low blood cell counts .

Future Directions

Future research directions to optimize hydroxyurea therapy include personalized dosing based on pharmacokinetic modeling, prediction of fetal hemoglobin responses based on pharmacogenomics, and the risks and benefits of hydroxyurea for non-SCA genotypes and during pregnancy/lactation . Another critical initiative is the introduction of hydroxyurea safely and effectively into global regions that have a high disease burden of SCA but limited resources, such as sub-Saharan Africa, the Caribbean, and India .

properties

IUPAC Name

hydroxyurea
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InChI

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)
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InChI Key

VSNHCAURESNICA-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)NO
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Molecular Formula

CH4N2O2
Record name HYDROXYUREA
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DSSTOX Substance ID

DTXSID6025438
Record name Hydroxyurea
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Molecular Weight

76.055 g/mol
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Physical Description

Hydroxyurea appears as odorless or almost odorless white to off-white crystalline solid. Tasteless. (NTP, 1992), Solid
Record name HYDROXYUREA
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Boiling Point

Decomposes (NTP, 1992), Decomposes
Record name HYDROXYUREA
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Freely soluble in water /1.0X10+6 mg/L at 25 °C/, Freely soluble in hot alcohol, Very soluble in water... insoluble in ethanol and benzene, 2.69e+02 g/L
Record name HYDROXYUREA
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Mechanism of Action

Hydroxyurea is converted to a free radical nitroxide (NO) in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replicase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea also increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia. Levels of fetal hemoglobin increase in response to activation of soluble guanylyl cyclase (sGC) by hydroxyurea-derived NO., The exact mechanism of antineoplastic activity of hydroxyurea has not been fully determined. Some studies indicate that hydroxyurea interferes with the synthesis of DNA without interfering with the synthesis of RNA or protein. Although hydroxyurea may have multiple sites of action, it appears likely that the drug inhibits the incorporation of thymidine into DNA; in addition, it may directly damage DNA. Hydroxyurea can destroy the tyrosyl free radical that is formed as the catalytic center of ribonucleoside diphosphate reductase, the enzyme that catalyzes the reductive conversion of ribonucleotides to deoxyribonucleotides; this conversion is a critical and probably rate-limiting step in the synthesis of DNA. The drug is an S-phase inhibitor and may cause cells to arrest at the G1-S border, decrease the rate of cell progression into the S phase, and/or cause cells to accumulate in the S phase as a result of inhibiting DNA synthesis. Animal studies indicate that the cytotoxic effects of hydroxyurea are limited to those tissues with high rates of cellular proliferation and the effects are evident only in those cells that are actively synthesizing DNA., Hydroxyurea, a drug widely used in therapy of several human diseases, inhibits deoxynucleotide synthesis and, consequently, DNA synthesis by blocking the cellular enzyme ribonucleotide reductase. Hydroxyurea inhibits human immunodeficiency virus type 1 (HIV-1) DNA synthesis in activated peripheral blood lymphocytes by decreasing the amount of intracellular deoxynucleotides, thus suggesting that this drug has an antiviral effect. Hydroxyurea has now been shown to block HIV-1 replication in acutely infected primary human lymphocytes (quiescent and activated) and macrophages, as well as in blood cells infected in vivo obtained from individuals with acquired immunodeficiency syndrome (AIDS). The antiviral effect was achieved at nontoxic doses of hydroxyurea, lower than those currently used in human therapy. Combination of hydroxyurea with the nucleoside analog didanosine (2'3'-dideoxyinosine, or ddi) generated a synergistic inhibitory effect without increasing toxicity. In some instances, inhibition of HIV-1 by hydroxyurea was irreversible, even several weeks after suspension of drug treatment. The indirect inhibition of HIV-1 by hydroxyurea is not expected to generate high rates of escape mutants. Hydroxyurea therefore appears to be a possible candidate for AIDS therapy., Hydroxyurea (HU) is effectively used in the management of beta-hemoglobinopathies by augmenting the production of fetal hemoglobin (HbF). However, the molecular mechanisms underlying HU-mediated HbF regulation remain unclear. We previously reported that overexpression of the HU-induced SAR1 gene closely mimics the known effects of HU on K562 and CD34(+) cells, including gamma-globin induction and cell-cycle regulation. Here, we show that HU stimulated nuclear factor-kB interaction with its cognate-binding site on the SAR1 promoter to regulate transcriptional expression of SAR1 in K562 and CD34(+) cells. Silencing SAR1 expression not only significantly lowered both basal and HU-elicited HbF production in K562 and CD34(+) cells, but also significantly reduced HU-mediated S-phase cell-cycle arrest and apoptosis in K562 cells. Inhibition of c-Jun N-terminal kinase (JNK)/Jun phosphorylation and silencing of Gia expression in SAR1-transfected K562 and CD34(+) cells reduced both gamma-globin expression and HbF level, indicating that activation of Gia/JNK/Jun proteins is required for SAR1-mediated HbF induction. Furthermore, reciprocal coimmunoprecipitation assays revealed an association between forcibly expressed SAR1 and Gia2 or Gia3 proteins in both K562 and nonerythroid cells. These results indicate that HU induces SAR1, which in turn activates gamma-globin expression, predominantly through the Gia/JNK/Jun pathway. Our findings identify SAR1 as an alternative therapeutic target for beta-globin disorders., Hydroxyurea is well absorbed after oral administration, converted to a free radical nitroxide in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replitase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea renders cells sensitive to bleomycin because the quenched tyrosyl free radical no longer stabilizes the adjacent iron center, making it more susceptible to the chelating properties of bleomycin, which then produces active oxygen. Synergy has also been observed between hydroxyurea and a number of other chemotherapeutic agents, including cytarabine and etoposide. Recently, two new effects of hydroxyurea have been observed: hydroxyurea increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia, and hydroxyurea selectively reduces the level of episomal DNA and thus potentially may reduce drug resistance associated with duplicated genes retained as episomes., Fanconi's anemia (FA) is a recessive disease; 16 genes are currently recognized in FA. FA proteins participate in the FA/BRCA pathway that plays a crucial role in the repair of DNA damage induced by crosslinking compounds. Hydroxyurea (HU) is an agent that induces replicative stress by inhibiting ribonucleotide reductase (RNR), which synthesizes deoxyribonucleotide triphosphates (dNTPs) necessary for DNA replication and repair. HU is known to activate the FA pathway; however, its clastogenic effects are not well characterized. We have investigated the effects of HU treatment alone or in sequential combination with mitomycin-C (MMC) on FA patient-derived lymphoblastoid cell lines from groups FA-A, B, C, D1/BRCA2, and E and on lymphocytes from two unclassified FA patients. All FA cells showed a significant increase (P < 0.05) in chromosomal aberrations following treatment with HU during the last 3 h before mitosis. Furthermore, when FA cells previously exposed to MMC were treated with HU, we observed an increase of MMC-induced DNA damage that was characterized by high occurrence of DNA breaks and a reduction in rejoined chromosomal aberrations. These findings show that exposure to HU during G2 induces chromosomal aberrations by a mechanism that is independent of its well-known role in replication fork stalling during S-phase and that HU interfered mainly with the rejoining process of DNA damage. We suggest that impaired oxidative stress response, lack of an adequate amount of dNTPs for DNA repair due to RNR inhibition, and interference with cell cycle control checkpoints underlie the clastogenic activity of HU in FA cells.
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Product Name

Hydroxyurea

Color/Form

Needles from alcohol, White, crystalline powder, Needles from ethanol, crystals in 2 forms

CAS RN

127-07-1, 8029-68-3
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Melting Point

291 to 295 °F (decomposes) (NTP, 1992), 133-136, 141 °C, MP: 133-136 °C. Somewhat hygroscopic, 142 - 146 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.